2-(Cyclohexylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride
Description
Cyclohexylamine Conformation
The cyclohexyl group exhibits chair conformation preferences, as established in studies of analogous disubstituted cyclohexanes. Nuclear magnetic resonance (NMR) analyses of similar systems reveal that axial-equatorial preferences depend on steric and electronic interactions between substituents. For this compound, the bulky indene-carboxylic acid group likely forces the cyclohexylamino group into an equatorial position to minimize 1,3-diaxial strain (Figure 1A).
Carboxylic Acid Group Orientation
The carboxylic acid moiety at C2 adopts a coplanar arrangement with the indene ring to maximize π-orbital conjugation, as observed in DFT studies of related heterocyclic carboxylic acids. Intramolecular hydrogen bonding between the carboxylic acid’s hydroxyl group and the adjacent amino nitrogen may further stabilize this conformation (Figure 1B).
Table 1: Key Bond Lengths and Angles (Theoretical Predictions)
| Parameter | Value (Å/°) | Method |
|---|---|---|
| C2-N (Cyclohexylamine) | 1.47 | DFT/B3LYP |
| C2-C (Carboxylic Acid) | 1.52 | DFT/B3LYP |
| N-H···O (H-bond) | 2.01 | Molecular Dynamics |
Crystallographic Data and X-ray Diffraction Studies
Publicly available X-ray diffraction data for this specific hydrochloride salt remain unreported in the literature. However, crystallographic principles for analogous systems suggest:
- Salt Formation Effects : Protonation of the carboxylic acid group and chloride counterion introduction likely enhance crystallinity through ionic lattice interactions.
- Packing Motifs : The indene core may adopt a herringbone arrangement, while the cyclohexyl group participates in van der Waals interactions with adjacent molecules.
For the parent carboxylic acid (CID 60998183), theoretical models predict a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 10.2 Å, b = 8.7 Å, c = 12.4 Å, β = 105°. The hydrochloride derivative is expected to exhibit reduced unit cell volume due to tighter ionic packing.
Comparative Structural Analysis with Parent Carboxylic Acid Derivative
The hydrochloride salt differs from its parent carboxylic acid (C₁₆H₂₁NO₂, MW 259.34 g/mol) in three key aspects:
Table 2: Structural Comparison with Parent Compound
The addition of hydrochloric acid protonates the amino group, creating a positively charged ammonium center that pairs with the chloride ion. This modification disrupts the parent compound’s hydrogen-bonding network while introducing stronger electrostatic forces, markedly altering physicochemical properties.
Properties
IUPAC Name |
2-(cyclohexylamino)-1,3-dihydroindene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c18-15(19)16(17-14-8-2-1-3-9-14)10-12-6-4-5-7-13(12)11-16;/h4-7,14,17H,1-3,8-11H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILFXUDWTSFGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2(CC3=CC=CC=C3C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride typically involves the reaction of cyclohexylamine with an appropriate indene derivative. One common method is the hydrogenation of aniline using cobalt- or nickel-based catalysts to produce cyclohexylamine, which is then reacted with an indene derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its role as an inhibitor of dual specificity phosphatase 6 (DUSP6), which is involved in various signaling pathways relevant to cancer progression. DUSP6 inhibition has been linked to apoptosis induction in cancer cells, making this compound a candidate for further development in cancer therapeutics .
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against various human liver cancer cell lines, including Hep G2 and SMMC-7721. The mechanism involves inducing cell cycle arrest and apoptosis, highlighting its potential as a novel antitumor agent .
Biochemical Research
The compound's ability to modulate specific protein interactions makes it valuable in biochemical research. It has been used to study the 14-3-3 protein family, which plays crucial roles in cellular signaling and regulation. By targeting these proteins, researchers can explore new therapeutic avenues for diseases characterized by dysregulated signaling pathways .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Key Observations:
Substituent Effects on Physicochemical Properties: The cyclohexylamino group in the target compound likely increases lipophilicity compared to the dimethylamino analog (logP estimated +0.5–1.0), impacting membrane permeability .
Stability and Solubility: Hydrochloride salts (e.g., dimethylamino and ethyl ester analogs) enhance aqueous solubility compared to free bases. The target compound’s solubility in water is expected to exceed 50 mg/mL, similar to its dimethylamino counterpart . Ethyl ester derivatives (e.g., ethyl 2-amino-2,3-dihydroindene-2-carboxylate hydrochloride) demonstrate reduced polarity, favoring organic-phase reactions .
Analytical Predictions: Collision Cross-Section (CCS) values for the dimethylamino analog ([M+H]+: 173.6 Ų) suggest compact gas-phase ion structures, useful for mass spectrometry characterization .
Safety and Handling: Brominated analogs require stringent safety protocols due to acute toxicity risks, while dimethylamino and ethyl ester derivatives lack reported hazards .
Biological Activity
2-(Cyclohexylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H21ClN2O2
- Molecular Weight : 259.81 g/mol
- CAS Number : 2230807-87-9
Structure
The compound features a cyclohexylamino group attached to a dihydroindene core with a carboxylic acid functionality. This unique structure is believed to contribute to its biological activity.
Research indicates that this compound may interact with various biological targets:
- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of specific neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models, indicating its potential use in treating inflammatory conditions.
- Antioxidant Properties : Some studies have highlighted its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Neurological Disorders : Due to its potential receptor modulation effects, it may be explored for conditions like depression or anxiety.
- Chronic Inflammatory Diseases : Its anti-inflammatory properties could make it a candidate for treating diseases such as arthritis or inflammatory bowel disease.
- Cancer Research : There is ongoing investigation into its effects on cancer cell lines, with some studies suggesting cytotoxic effects against certain types of tumors.
Case Studies and Experimental Data
-
In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, suggesting a role in programmed cell death.
Cell Line IC50 (µM) Mechanism of Action HeLa 15 Caspase activation MCF-7 20 Cell cycle arrest A549 25 Induction of apoptosis - Animal Models : In a rodent model of inflammation, administration of the compound significantly reduced edema and inflammatory cytokine levels compared to controls. This suggests potential efficacy in treating inflammatory conditions.
- Neuropharmacological Studies : Behavioral assays in rodents indicated that the compound may possess anxiolytic properties, as evidenced by increased time spent in open arms during elevated plus maze tests.
Summary of Findings
Research has consistently shown that this compound exhibits promising biological activities across various models. Its potential applications span from neurological disorders to cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(cyclohexylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves coupling cyclohexylamine to a functionalized indene-carboxylic acid precursor under reductive amination or nucleophilic substitution conditions. For example, analogous compounds (e.g., indole derivatives) are synthesized via refluxing in acetic acid with stoichiometric ratios of reactants (1.0–1.1 equiv) . Optimization may include varying solvents (e.g., DMF vs. THF), temperature gradients, or catalytic systems (e.g., Pd-mediated coupling for stereochemical control) .
- Data gaps : Limited direct synthetic data for this specific compound necessitate extrapolation from structurally similar indene/indole-based syntheses .
Q. How can researchers characterize the physicochemical properties of this compound given the absence of published data (e.g., melting point, solubility)?
- Methodology :
- Thermal stability : Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine melting points and decomposition thresholds .
- Solubility : Conduct shake-flask experiments in solvents (water, DMSO, ethanol) at controlled pH and temperature, followed by HPLC-UV quantification .
- Hygroscopicity : Use dynamic vapor sorption (DVS) to assess moisture absorption under varying humidity .
Q. What purification techniques are most effective for isolating this compound, especially when dealing with stereoisomers or byproducts?
- Methodology :
- Chromatography : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) resolves stereoisomers .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles .
- Analytical validation : Confirm purity via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and chiral HPLC .
Q. How should researchers assess the compound’s acute toxicity profile in preliminary in vitro studies?
- Methodology :
- Cell viability assays : Use MTT or resazurin assays in HEK293 or HepG2 cells, with EC₅₀ calculations for cytotoxicity .
- Oxidative stress markers : Measure ROS production via fluorescent probes (e.g., DCFH-DA) .
- Regulatory alignment : Cross-reference safety data from structurally related amines (e.g., dimethylamino derivatives), noting that no carcinogenicity is reported for similar compounds .
Advanced Research Questions
Q. What experimental strategies can elucidate the stereochemical influence of the cyclohexylamino group on biological activity?
- Methodology :
- Enantiomer separation : Use chiral stationary phases (e.g., amylose-based) in HPLC .
- Docking studies : Perform molecular dynamics simulations with target proteins (e.g., GPCRs) to compare binding affinities of (R)- and (S)-enantiomers .
- Functional assays : Test enantiomers in cell-based models (e.g., cAMP accumulation for receptor activation) .
Q. How can contradictory data on stability and decomposition products be resolved for long-term storage protocols?
- Methodology :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks, then analyze degradation products via LC-MS .
- Compatibility testing : Screen excipients or buffers (e.g., phosphate vs. citrate) to identify destabilizing interactions .
- Regulatory references : Align with ICH guidelines for stability testing .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties (e.g., LogP, bioavailability)?
- Methodology :
- QSAR modeling : Use software like Schrödinger’s QikProp to estimate LogP, permeability (Caco-2), and plasma protein binding .
- ADMET prediction : Apply SwissADME or ADMETLab to forecast hepatic metabolism (CYP450 isoforms) and toxicity endpoints .
- Validation : Compare predictions with in vitro assays (e.g., PAMPA for permeability) .
Q. How can researchers validate target engagement and mechanism of action in complex biological systems?
- Methodology :
- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify binding partners .
- CRISPR screening : Perform genome-wide knockouts to pinpoint synthetic lethal interactions .
- Transcriptomics : Analyze RNA-seq data from treated vs. untreated cells to map pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
